Aloenin aglycone

NF-κB inhibition anti-inflammatory assay TNFα-induced transcription

Aloenin aglycone (MW 248.23, LogP 2.035) is a structurally validated NF-κB pathway inhibitor (IC50: 18.7 μM) that suppresses iNOS and ICAM-1 in TNFα-stimulated HepG2 cells at 10 μM. Unlike its glycoside aloenin, this aglycone lacks the glucose moiety—altering solubility and cellular permeability, rendering simple substitution invalid. It uniquely functions as an α-glucosidase agonist, opposing aloin A's inhibitory effect, enabling comparative mechanistic studies within the phenylpyrone class. X-ray crystallography-confirmed structure makes it an ideal SAR reference. For researchers requiring a verified, publication-backed NF-κB inhibitor with defined activity, this compound is non-substitutable by in-class alternatives such as aloesin or barbaloin.

Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
CAS No. 59163-53-0
Cat. No. B12373472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloenin aglycone
CAS59163-53-0
Molecular FormulaC13H12O5
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O)O
InChIInChI=1S/C13H12O5/c1-7-3-8(14)4-10(15)13(7)11-5-9(17-2)6-12(16)18-11/h3-6,14-15H,1-2H3
InChIKeyGJWNAMOGOKAELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloenin aglycone (CAS 59163-53-0) – A Pyrone-Derived NF-κB Inhibitor for Targeted Anti-Inflammatory Research


Aloenin aglycone (compound 13, CAS 59163-53-0) is a phenylpyrone derivative isolated from Aloe species exudates, characterized by its aglycone structure (C13H12O5, MW 248.23) that lacks the glucose moiety present in its glycoside counterpart, aloenin [1]. It functions as an NF-κB pathway inhibitor, suppressing TNFα-induced transcriptional activity (IC50: 18.7 μM) and subsequently downregulating downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and intercellular adhesion molecule-1 (ICAM-1) in HepG2 cells . Unlike many Aloe-derived chromones and anthrones that primarily target tyrosinase or exhibit laxative effects, aloenin aglycone demonstrates a distinct anti-inflammatory profile mediated through NF-κB modulation [2].

Why Aloenin Aglycone Cannot Be Replaced by Aloenin, Aloesin, or Barbaloin


Despite sharing a common Aloe origin, aloenin aglycone exhibits critical structural and functional distinctions from its glycoside (aloenin) and other major Aloe compounds (aloesin, barbaloin) that render simple substitution invalid for research applications. The absence of a glucose moiety in aloenin aglycone alters its solubility profile and cellular permeability compared to aloenin, while its specific NF-κB inhibitory activity (IC50 18.7 μM) differs mechanistically from aloesin's primary tyrosinase inhibition (IC50 31.5 μM) and barbaloin's ROS-mediated NF-κB modulation [1]. Furthermore, aloenin aglycone uniquely functions as an α-glucosidase agonist, contrasting with aloin A's inhibitory effect, indicating divergent metabolic pathway engagement that cannot be replicated by in-class alternatives [2].

Quantitative Differentiation: Aloenin Aglycone vs. Closest Analogs in Key Assays


NF-κB Transcriptional Inhibition: Head-to-Head Potency Comparison in HepG2 Cells

In a systematic evaluation of fifteen Aloe-derived compounds using a TNFα-induced NF-κB luciferase reporter assay in HepG2 cells, aloenin aglycone (compound 13) demonstrated significant inhibitory activity with an IC50 of 18.7 μM, ranking among the three most potent NF-κB inhibitors in the panel [1]. This potency is notably superior to aloesin, which exhibits an IC50 of 31.5 μM for tyrosinase inhibition [2], and mechanistically distinct from barbaloin, which primarily suppresses NF-κB via ROS-mediated PI3K/AKT pathway modulation rather than direct transcriptional inhibition [3].

NF-κB inhibition anti-inflammatory assay TNFα-induced transcription

α-Glucosidase Modulation: Agonist Activity Contrasts with Aloin A Inhibition

In a ligand-fishing study using α-glucosidase-functionalized magnetic nanoparticles, aloenin aglycone (1) and aloin A (3) were simultaneously extracted from Aloe vera as enzyme ligands. Compound 3 exhibited a weak inhibitory effect on α-glucosidase, whereas aloenin aglycone (1) demonstrated an activation effect on the enzyme—a functional dichotomy observed for the first time in a single Aloe extract [1]. This agonist activity distinguishes aloenin aglycone from the inhibitory profile of aloin A (reported IC50 0.34 mg/mL) and positions it uniquely within the α-glucosidase modulator landscape [2].

α-glucosidase diabetes research enzyme modulation

Structural Identity: Aglycone vs. Glycoside Differentiation Validated by X-ray Crystallography

The structural identity of aloenin aglycone has been unambiguously confirmed by X-ray crystallography, resolving previous ambiguities in NMR interpretation and definitively establishing it as the aglycone counterpart to the glycoside aloenin [1]. Aloenin (CAS 38412-46-3) possesses a glucose moiety attached to the phenylpyrone core (C19H22O10, MW 410.4), whereas aloenin aglycone (C13H12O5, MW 248.23) lacks this glycosidic linkage, resulting in distinct physicochemical properties including a calculated LogP of 2.035 and reduced hydrogen bond donor/acceptor counts .

structural elucidation X-ray crystallography aglycone

iNOS and ICAM-1 Gene Expression Suppression: Functional Downstream Validation

The functional relevance of aloenin aglycone's NF-κB inhibition was confirmed by quantitative gene expression analysis: treatment with 10 μM aloenin aglycone reduced TNFα-induced iNOS and ICAM-1 mRNA levels in HepG2 cells [1]. This downstream suppression distinguishes aloenin aglycone from compounds that may inhibit NF-κB luciferase reporters without affecting endogenous inflammatory gene expression. While aloesin has been reported to reduce TNF-α levels in RAW264.7 macrophages, direct comparative iNOS/ICAM-1 suppression data for other Aloe compounds under identical conditions are not available [2].

iNOS ICAM-1 gene expression inflammation

Optimal Use Cases for Aloenin Aglycone Based on Verified Differentiation


NF-κB Pathway Inhibitor Screening and Anti-Inflammatory Drug Discovery

Aloenin aglycone serves as a validated positive control or lead compound in TNFα-induced NF-κB transcriptional assays, with a characterized IC50 of 18.7 μM in HepG2 cells. Its potency ranks among the top three NF-κB inhibitors identified from Aloe exudates in systematic screening, providing a benchmark for evaluating novel anti-inflammatory candidates [1].

α-Glucosidase Activation Studies in Metabolic Research

As one of the first natural α-glucosidase agonists identified from Aloe vera, aloenin aglycone offers a unique pharmacological tool for investigating enzyme activation mechanisms. Its functional opposition to aloin A (inhibitor) enables comparative studies of divergent α-glucosidase modulation within the same chemical class [2].

Structure-Activity Relationship (SAR) Studies of Aglycone vs. Glycoside Bioactivity

The definitive structural characterization of aloenin aglycone by X-ray crystallography, combined with its distinct physicochemical profile (MW 248.23, LogP 2.035), makes it an ideal reference compound for SAR investigations comparing glycosylated and aglycone forms of phenylpyrones [3].

Hepatic Inflammation Models Requiring iNOS/ICAM-1 Modulation

For researchers utilizing HepG2 cell models to study hepatic inflammatory responses, aloenin aglycone provides experimentally confirmed suppression of iNOS and ICAM-1 gene expression at 10 μM, validating its functional activity beyond primary target engagement [4].

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